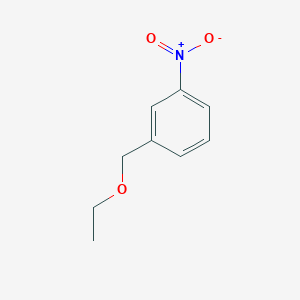
1-(Ethoxymethyl)-3-nitrobenzene
Cat. No. B8663141
M. Wt: 181.19 g/mol
InChI Key: VPUMBFVYZSOPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04348223
Procedure details


A 300-milliliter flask equipped with a reflux condenser and a magnetic stirring bar was charged with 17.1 grams (0.1 mole) of 3-nitrobenzyl chloride in 150 milliliters of ethanol. To this stirred solution was added 6.8 grams (0.1 mole) of sodium ethoxide. The reaction mixture was heated to reflux and maintained at reflux for 21 hours. The reaction mixture was then cooled and concentrated on a rotary evaporator at 55° C. The residue was suspended in 250 milliliters of methylene chloride and transferred to a separatory funnel wherein it was washed consecutively with 100 milliliter portions of water, 1 Normal hydrochloric acid, water, 1 Normal sodium hydroxide, and water, respectively. The organic phase was separated, dried over magnesium sulfate, and concentrated on a rotary evaporator at 55° C., leaving a dark brown liquid. The dark brown liquid was charged to a distillation flask and distilled at a pressure of 2.0 millimeters of mercury. A main fraction (14 grams) was collected, said fraction having a boiling point of 112°-115° C. at 2 mm Hg pressure. This main fraction was identified by NMR spectroscopy as 1-(ethoxymethyl)-3-nitrobenzene.



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7]Cl)([O-:3])=[O:2].[O-:12][CH2:13][CH3:14].[Na+]>C(O)C>[CH2:13]([O:12][CH2:7][C:6]1[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)[CH3:14] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(CCl)C=CC1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
6.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 300-milliliter flask equipped with a reflux condenser and a magnetic stirring bar
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 21 hours
|
|
Duration
|
21 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotary evaporator at 55° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
transferred to a separatory funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
wherein it was washed consecutively with 100 milliliter portions of water, 1 Normal hydrochloric acid, water, 1 Normal sodium hydroxide, and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotary evaporator at 55° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving a dark brown liquid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The dark brown liquid was charged to a distillation flask
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled at a pressure of 2.0 millimeters of mercury
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A main fraction (14 grams) was collected
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OCC1=CC(=CC=C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
